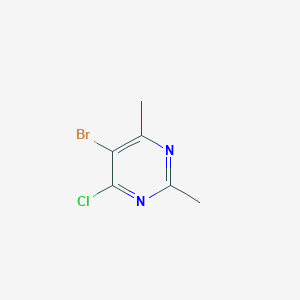

5-Bromo-4-chloro-2,6-dimethylpyrimidine

説明

The exact mass of the compound 5-Bromo-4-chloro-2,6-dimethylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-chloro-2,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-4-chloro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQXOFCIHJDLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500215 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69696-35-1 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the bromination of 2,6-dimethylpyrimidin-4-one, followed by the chlorination of the resulting intermediate. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product. Please note that while the existence of these compounds is confirmed, specific experimental yields and some physical properties are based on analogous reactions and may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethylpyrimidin-4-one | C₆H₈N₂O | 124.14 | Solid | 192-195 | - |

| 5-Bromo-2,6-dimethylpyrimidin-4-one | C₆H₇BrN₂O | 203.04 | Solid | Not Reported | - |

| 5-Bromo-4-chloro-2,6-dimethylpyrimidine | C₆H₆BrClN₂ | 221.48 | Solid | Not Reported | 277.7 (at 760 mmHg)[1] |

Table 1: Physicochemical Properties of Compounds in the Synthesis Pathway

Note: Data for the intermediate and final product are limited in the public domain. The boiling point for the final product is from a safety data sheet and may be a predicted value.

Experimental Protocols

The synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is proposed to proceed via the following two key experimental steps:

Step 1: Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-one

This procedure is adapted from a similar bromination of a substituted pyrimidinol.

Materials:

-

2,6-Dimethylpyrimidin-4-one

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-dimethylpyrimidin-4-one (1.0 eq) in tetrahydrofuran (THF), add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq).

-

Stir the resulting mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate (EtOAc) and water.

-

Separate the aqueous layer and extract it with EtOAc.

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 5-Bromo-2,6-dimethylpyrimidin-4-one.

Step 2: Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

This procedure is based on a general, scalable, solvent-free chlorination method for hydroxypyrimidines.

Materials:

-

5-Bromo-2,6-dimethylpyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

Procedure:

-

In a sealed reactor, combine 5-Bromo-2,6-dimethylpyrimidin-4-one (1.0 eq), phosphorus oxychloride (POCl₃) (1.0 eq), and pyridine (1.0 eq).

-

Heat the solvent-free mixture to a high temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture.

-

Carefully quench the reaction mixture by slowly adding it to ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Bromo-4-chloro-2,6-dimethylpyrimidine by distillation or column chromatography.

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine from 2,6-dimethylpyrimidin-4-one.

Caption: Synthetic route to 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine (CAS No. 69696-35-1). This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate the use of this versatile chemical intermediate.

Core Chemical Properties

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₆H₆BrClN₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions. This substitution pattern imparts distinct chemical reactivity to the molecule, making it a useful building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69696-35-1 | [1] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 45 °C | [1] |

| Boiling Point | 264.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.23 ± 0.39 (Predicted) | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃):

-

δ 2.60-2.70 ppm (s, 6H): Two singlets corresponding to the two methyl groups at the 2- and 6-positions. The chemical shifts are influenced by the adjacent nitrogen atoms and the halogen substituents.

Predicted ¹³C NMR (in CDCl₃):

-

δ ~25 ppm: Carbon of the methyl groups.

-

δ ~115 ppm: Carbon at the 5-position (C-Br).

-

δ ~155 ppm: Carbon at the 4-position (C-Cl).

-

δ ~160 ppm: Carbons at the 2- and 6-positions (C-CH₃).

Predicted Mass Spectrum (EI):

-

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The most abundant peaks in the molecular ion cluster would be expected around m/z 220, 222, and 224.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to 5-Bromo-4-chloro-2,6-dimethylpyrimidine can be adapted from general methods for the synthesis of halogenated pyrimidines. A common approach involves the cyclization of a suitable precursor followed by halogenation. While a specific protocol for this compound is not detailed in the literature, a representative synthesis is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

This protocol is a proposed method based on established pyrimidine synthesis.

-

Step 1: Synthesis of 2,6-dimethylpyrimidin-4-ol.

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) and acetamidine hydrochloride (1.0 equiv) in ethanol.

-

Add sodium ethoxide (1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain 2,6-dimethylpyrimidin-4-ol.

-

-

Step 2: Chlorination to form 4-chloro-2,6-dimethylpyrimidine.

-

To a flask containing 2,6-dimethylpyrimidin-4-ol (1.0 equiv), add phosphorus oxychloride (POCl₃) (3.0 equiv) slowly at 0°C.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,6-dimethylpyrimidine.

-

-

Step 3: Bromination to form 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

-

Dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to the solution while stirring at room temperature.

-

Heat the reaction mixture to 60-70°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

-

Caption: Synthesis workflow for 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Key Reactions

The presence of two different halogen atoms at positions 4 and 5 allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. Conversely, the chlorine at the 4-position, being adjacent to a nitrogen atom, is activated towards nucleophilic aromatic substitution.

2.2.1. Suzuki-Miyaura Coupling

This reaction is expected to occur selectively at the C5-Br bond, allowing for the introduction of various aryl or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

2.2.2. Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a sealed tube, dissolve 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1-1.5 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).

-

Reaction Conditions: Heat the mixture to 80-120°C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.

Caption: Experimental workflow for nucleophilic aromatic substitution.

Biological Activity and Signaling Pathways

To date, there is no publicly available information detailing the involvement of 5-Bromo-4-chloro-2,6-dimethylpyrimidine in specific signaling pathways or its direct biological activity. Its primary utility lies as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Researchers are encouraged to use this building block to synthesize novel compounds for screening in various biological assays.

Safety Information

5-Bromo-4-chloro-2,6-dimethylpyrimidine is classified as harmful if swallowed and may cause skin and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity at the C4 and C5 positions allows for the selective and sequential introduction of various functional groups, enabling the rapid generation of diverse chemical libraries for drug discovery programs. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its effective application.

References

Characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known physical properties with predicted spectral characteristics based on analogous structures. Detailed experimental protocols for synthesis and characterization are also provided, adapted from established methodologies for similar pyrimidine derivatives.

Core Compound Properties

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a halogenated and alkylated pyrimidine derivative. Its structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | --INVALID-LINK-- |

| Molecular Weight | 221.48 g/mol | --INVALID-LINK-- |

| Boiling Point | 264.9 °C (Predicted) | Biosynth |

| Flash Point | 45 °C (Predicted) | Biosynth |

| XlogP | 2.7 (Predicted) | --INVALID-LINK-- |

| SMILES | CC1=C(C(=NC(=N1)C)Cl)Br | --INVALID-LINK-- |

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct singlets for the two non-equivalent methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | C2-CH₃ |

| ~2.4 | Singlet | 3H | C6-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C4 |

| ~160 | C2 |

| ~155 | C6 |

| ~110 | C5 |

| ~25 | C2-CH₃ |

| ~23 | C6-CH₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

| Adduct | Predicted m/z |

| [M]⁺ | 219.93974 |

| [M+H]⁺ | 220.94757 |

| [M+Na]⁺ | 242.92951 |

| [M-H]⁻ | 218.93301 |

Data predicted by PubChemLite.[1]

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic peaks for C-H, C=N, and C-X (halogen) bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (methyl) |

| 1550-1600 | Strong | C=N stretch (pyrimidine ring) |

| 1400-1450 | Medium | C-H bend (methyl) |

| 1000-1200 | Strong | C-Cl stretch |

| 550-650 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, based on established methods for similar compounds.

Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

This protocol is adapted from general procedures for the synthesis of substituted chloropyrimidines.

Materials:

-

2,6-dimethylpyrimidine-4-ol

-

N-Bromosuccinimide (NBS)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Bromination: To a solution of 2,6-dimethylpyrimidine-4-ol in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2,6-dimethylpyrimidine-4-ol.

-

Chlorination: To the crude 5-bromo-2,6-dimethylpyrimidine-4-ol, add phosphorus oxychloride (POCl₃) and a catalytic amount of DMF. Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition:

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Caption: Chemical structure of 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-4-chloro-2,6-dimethylpyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of structurally related compounds. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for data acquisition, and a logical workflow for NMR-based structural elucidation.

Predicted NMR Data

The structure of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is asymmetric, leading to distinct chemical environments for the two methyl groups. This asymmetry is the key to interpreting its NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, showing two distinct singlets corresponding to the two non-equivalent methyl groups. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents will cause these signals to appear downfield compared to methyl groups on a simple alkane.

Table 1: Predicted ¹H NMR Data for 5-Bromo-4-chloro-2,6-dimethylpyrimidine in CDCl₃

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 2.75 | Singlet | 3H | Methyl (C2-CH₃) |

| 2 | ~ 2.60 | Singlet | 3H | Methyl (C6-CH₃) |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The assignment of the methyl groups is tentative and would require 2D NMR experiments like NOESY for unambiguous confirmation.

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to show six unique signals, corresponding to the four carbons of the pyrimidine ring and the two methyl carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the halogen substituents.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-4-chloro-2,6-dimethylpyrimidine in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | C2 |

| ~ 165.5 | C6 |

| ~ 161.0 | C4 |

| ~ 118.0 | C5 |

| ~ 24.5 | C2-CH₃ |

| ~ 23.0 | C6-CH₃ |

Note: These predictions are based on typical chemical shift values for substituted pyrimidines. Broadband proton decoupling is assumed, resulting in singlet signals for all carbons.

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 5-Bromo-4-chloro-2,6-dimethylpyrimidine.[1][2]

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

-

Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly influence chemical shifts.[3]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration : Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

These parameters are for a typical 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans.

-

Temperature : 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program : Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, or more, depending on the sample concentration.

-

Temperature : 298 K.

Logical Workflow for Structure Elucidation

The structural analysis of an unknown compound by NMR follows a logical progression. The following diagram illustrates this workflow as it would apply to confirming the structure of 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Caption: Logical workflow for NMR-based structure elucidation.

References

Mass Spectrometry of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not widely available in peer-reviewed literature, this document outlines the expected mass spectral behavior, proposes a detailed experimental protocol for its analysis, and presents a putative fragmentation pathway based on established principles of mass spectrometry for halogenated heterocyclic compounds.

Introduction

5-Bromo-4-chloro-2,6-dimethylpyrimidine, with a molecular formula of C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol , is a substituted pyrimidine ring system. Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of such compounds.[1] Electron ionization (EI) mass spectrometry is a commonly employed technique for volatile and thermally stable molecules like substituted pyrimidines, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[1][2]

Predicted Mass Spectral Data

The mass spectrum of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is expected to exhibit a characteristic molecular ion cluster due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The fragmentation pattern will likely involve the sequential loss of substituents and cleavage of the pyrimidine ring.

| m/z (Proposed) | Ion Structure | Interpretation |

| 220, 222, 224 | [M]⁺ | Molecular ion cluster |

| 205, 207, 209 | [M - CH₃]⁺ | Loss of a methyl group |

| 185, 187 | [M - Cl]⁺ | Loss of a chlorine radical |

| 141 | [M - Br]⁺ | Loss of a bromine radical |

| 106 | [M - Br - Cl]⁺ | Loss of both halogen radicals |

| 79, 81 | [Br]⁺ | Bromine cation |

| 35, 37 | [Cl]⁺ | Chlorine cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a standard protocol for the analysis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer

3.2. GC Conditions

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

3.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30-300

-

Solvent Delay: 3 minutes

3.4. Sample Preparation

Dissolve 1 mg of 5-Bromo-4-chloro-2,6-dimethylpyrimidine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a proposed fragmentation pathway for 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document details its synthesis, physicochemical properties, and reactivity in key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the regioselectivity of these reactions, influenced by the electronic and steric effects of the substituents on the pyrimidine core. This guide collates available experimental data and provides generalized protocols to facilitate the strategic design of synthetic routes for novel compound libraries and target molecules.

Introduction

Halogenated pyrimidines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The differential reactivity of various halogen substituents at distinct positions on the pyrimidine ring allows for selective and sequential functionalization. 5-Bromo-4-chloro-2,6-dimethylpyrimidine presents a unique scaffold with two different halogen atoms and two methyl groups, offering multiple avenues for chemical modification. Understanding the interplay of electronic and steric factors governing its reactivity is crucial for its effective utilization in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₆BrClN₂[1] |

| Molecular Weight | 221.48 g/mol |

| Appearance | Solid |

| CAS Number | 69696-35-1 |

| SMILES | CC1=C(C(=NC(=N1)C)Cl)Br[1] |

| InChI Key | MDZCNJHECVPINP-UHFFFAOYSA-N |

Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

The synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine can be achieved through a two-step process starting from the readily available 2,6-dimethylpyrimidin-4-one. This synthetic pathway involves an initial bromination at the C5 position, followed by chlorination of the hydroxyl group at the C4 position.

Experimental Protocol: Synthesis

Step 1: Bromination of 2,6-dimethylpyrimidin-4-one

A general procedure for the bromination of pyrimidinones involves the use of bromine in a suitable solvent like acetic acid.[2]

-

Dissolve 2,6-dimethylpyrimidin-4-one in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature with stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-Bromo-2,6-dimethylpyrimidin-4-ol.

Step 2: Chlorination of 5-Bromo-2,6-dimethylpyrimidin-4-ol

The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

-

To 5-Bromo-2,6-dimethylpyrimidin-4-ol, add an excess of phosphorus oxychloride (POCl₃).

-

The addition of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Reactivity and Key Transformations

The reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is dictated by the presence of two distinct halogen atoms on an electron-deficient pyrimidine ring, which is further influenced by the presence of two electron-donating methyl groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. In dihalopyrimidines, the relative reactivity of the halogen atoms is a key consideration for regioselective functionalization.

Regioselectivity:

In general, for 2,4-dihalopyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens.[7][8]

However, the presence of substituents can significantly influence this regioselectivity. In the case of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, the two methyl groups at the C2 and C6 positions are expected to exert a significant steric hindrance around the C4 position. This steric hindrance can impede the approach of a nucleophile, potentially decreasing the reactivity of the C4-chloro group or even favoring substitution at the electronically less favored but sterically more accessible C2 position if a halogen were present there.[9][10] Therefore, while the C4 position is electronically activated, the steric hindrance from the flanking methyl groups is a critical factor to consider when planning SNAr reactions.

Typical Nucleophiles and Conditions:

A variety of nucleophiles can be employed in SNAr reactions with chloropyrimidines, including amines, alkoxides, and thiols. The reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating.

Generalized Experimental Protocol for Amination (SNAr):

This protocol is based on general procedures for the amination of chloropyrimidines and should be optimized for specific substrates.

-

Dissolve 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF, ethanol).

-

Add the desired amine (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or triethylamine, 2.0 equiv).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Nucleophile | Product Type | Typical Conditions |

| Primary/Secondary Amines | 4-Amino-5-bromo-2,6-dimethylpyrimidines | Heat in a polar solvent (e.g., ethanol, DMF) with a base (e.g., K₂CO₃, Et₃N). |

| Alkoxides (RO⁻) | 4-Alkoxy-5-bromo-2,6-dimethylpyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |

| Thiols (RSH) | 4-(Thioether)-5-bromo-2,6-dimethylpyrimidines | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-4-chloro-2,6-dimethylpyrimidine, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Regioselectivity:

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[11] Therefore, the C5-bromo position of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is expected to be significantly more reactive than the C4-chloro position. This allows for selective coupling at the C5 position, leaving the C4-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[5][9]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from procedures for similar bromo-chloro-heterocycles and should be optimized for specific substrates.[12]

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80 - 110 °C |

| Typical Yield | 70 - 95% (estimated based on similar substrates) |

The Sonogashira coupling enables the formation of C-C bonds between an organic halide and a terminal alkyne.[1][13]

Generalized Experimental Protocol for Sonogashira Coupling:

This protocol is based on general procedures and may require optimization.[12]

-

To a dry, inert-atmosphere flask, add 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

-

Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Et₃N, DIPEA |

| Solvent | THF, DMF |

| Temperature | 25 - 60 °C |

| Typical Yield | 70 - 90% (estimated based on similar substrates) |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[14][15]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

This protocol is adapted from procedures for similar substrates and may require optimization.[16]

-

In a glovebox or under an inert atmosphere, combine 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).

-

Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the mixture, typically between 80 and 110 °C, and monitor for completion.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 80 - 110 °C |

| Typical Yield | 65 - 90% (estimated based on similar substrates) |

Experimental Workflows

The following diagram illustrates a general experimental workflow for the functionalization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine via palladium-catalyzed cross-coupling and subsequent nucleophilic aromatic substitution.

Conclusion

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a valuable and versatile building block for organic synthesis, particularly in the construction of polysubstituted pyrimidine derivatives. Its reactivity is characterized by a predictable regioselectivity in palladium-catalyzed cross-coupling reactions, where the more labile C-Br bond at the C5 position is preferentially functionalized. In nucleophilic aromatic substitution reactions, the C4-chloro position is electronically activated, but its reactivity is likely tempered by steric hindrance from the adjacent methyl groups, a factor that must be carefully considered in synthetic planning. This guide provides a foundational understanding of the reactivity of this compound and offers practical, albeit generalized, protocols to aid researchers in its application for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to develop optimized, substrate-specific reaction conditions.

References

- 1. PubChemLite - 5-bromo-4-chloro-2,6-dimethylpyrimidine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

Navigating the Therapeutic Potential of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine are emerging as a versatile class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis and Chemical Landscape

The 5-Bromo-4-chloro-2,6-dimethylpyrimidine core offers multiple reactive sites, allowing for diverse chemical modifications. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. The bromine atom at the C5 position can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl groups. This synthetic flexibility allows for the creation of large and diverse chemical libraries for biological screening.

A general synthetic workflow for the diversification of the 5-Bromo-4-chloro-2,6-dimethylpyrimidine scaffold is depicted below.

Anticancer Activity

Derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine have demonstrated promising anticancer activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition

Several studies have explored the potential of pyrimidine derivatives as kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their activity. This inhibition can disrupt downstream signaling pathways that are essential for cancer cell survival.

Quantitative Anticancer Data

While specific data for 5-Bromo-4-chloro-2,6-dimethylpyrimidine derivatives is still emerging, studies on structurally related bromo-pyrimidine compounds provide valuable insights. The following table summarizes the anticancer activity of selected bromo-pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BP-1 | A549 (Lung) | 7.5 | [1] |

| BP-1 | MCF-7 (Breast) | 10.2 | [1] |

| BP-1 | HCT116 (Colon) | 5.8 | [1] |

| BP-2 | K562 (Leukemia) | 2.1 | [2] |

| BP-2 | U937 (Lymphoma) | 3.5 | [2] |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine have shown potential as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative bromo-pyrimidine derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| AP-1 | Staphylococcus aureus | 16 | Candida albicans | 32 | [1] |

| AP-1 | Escherichia coli | 32 | Aspergillus niger | 64 | [1] |

| AP-2 | Bacillus subtilis | 8 | Candida glabrata | 16 | [1] |

Experimental Protocols

Synthesis of 4-Amino-5-bromo-2,6-dimethylpyrimidine Derivatives (General Procedure)

To a solution of 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, the corresponding amine (1.1 eq) and a base such as triethylamine (1.5 eq) are added. The reaction mixture is stirred at reflux for 4-8 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 10^5 CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine represent a promising class of compounds with diverse biological activities. Their synthetic tractability allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which can lead to the identification of potent and selective anticancer and antimicrobial agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

The Versatile Building Block: A Technical Guide to 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials. Among the vast array of pyrimidine-based building blocks, 5-Bromo-4-chloro-2,6-dimethylpyrimidine stands out as a particularly versatile intermediate. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization and two methyl groups that can influence solubility and steric interactions, makes it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, offering a comprehensive resource for researchers in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is crucial for its effective use in synthesis.

| Property | Value |

| CAS Number | 69696-35-1 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Boiling Point | 264.9 °C[1] |

| Flash Point | 45 °C[1] |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents (predicted) |

Synthesis

While a specific, detailed synthesis for 5-Bromo-4-chloro-2,6-dimethylpyrimidine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the 2,6-dimethylpyrimidin-4-one core followed by sequential halogenation.

Experimental Protocol: Synthesis of 2,6-Dimethylpyrimidin-4-one

This procedure is adapted from known methods for the synthesis of similar pyrimidinones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv) and acetamidine hydrochloride (1.0 equiv) in ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2,6-dimethylpyrimidin-4-one.

Experimental Protocol: Halogenation of 2,6-Dimethylpyrimidin-4-one

The following is a general procedure for the chlorination and subsequent bromination of the pyrimidinone core.

-

Chlorination:

-

Reaction Setup: In a fume hood, suspend 2,6-dimethylpyrimidin-4-one (1.0 equiv) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equiv).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS.

-

Work-up: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-2,6-dimethylpyrimidine.

-

-

Bromination:

-

Reaction Setup: Dissolve the obtained 4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 equiv), to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator (e.g., AIBN) or by photochemical means if necessary.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

-

Key Chemical Transformations as a Building Block

The differential reactivity of the bromine and chlorine substituents on the pyrimidine ring makes 5-Bromo-4-chloro-2,6-dimethylpyrimidine a highly valuable building block for a variety of cross-coupling reactions. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, this reaction can be performed selectively at the C5-position.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Related Dihalopyrimidine:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~85 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 90 | 16 | ~88 |

Data adapted from reactions on structurally similar bromo-chloro-heterocycles.

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a Schlenk tube, combine 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine core and a terminal alkyne, providing access to alkynylpyrimidine derivatives.

Representative Reaction Conditions for Sonogashira Coupling of a Related Dihalopyrimidine:

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~92 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | RT | 12 | ~85 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 8 | ~88 |

Data adapted from reactions on structurally similar bromo-chloro-heterocycles.

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.

Representative Reaction Conditions for Buchwald-Hartwig Amination of a Related Dihalopyrimidine:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 16 | ~92 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~85 |

| 3 | Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 100 | 18 | ~88 |

Data adapted from reactions on structurally similar bromo-chloro-heterocycles.

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Derivatives of 2,6-dimethylpyrimidine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. The ability to functionalize the 5-Bromo-4-chloro-2,6-dimethylpyrimidine core via the aforementioned cross-coupling reactions allows for the generation of large libraries of compounds for screening against various biological targets.

Kinase Inhibitors

A significant number of pyrimidine derivatives have been developed as kinase inhibitors for the treatment of cancer.[2] The pyrimidine core can act as a hinge-binding motif, mimicking the adenine ring of ATP. By introducing various substituents at the C4 and C5 positions, it is possible to achieve potent and selective inhibition of specific kinases. For example, derivatives of related pyrimidine scaffolds have shown inhibitory activity against kinases such as Bcr-Abl, a key target in chronic myeloid leukemia (CML).

Antimicrobial and Anticancer Agents

Halogenated pyrimidines have demonstrated notable antimicrobial and antibiofilm properties.[3][4] The presence of bromo and chloro substituents on the 2,6-dimethylpyrimidine core suggests that its derivatives could be explored for the development of novel antibacterial and antifungal agents. Furthermore, various substituted pyrimidines have been reported to exhibit broad-spectrum anticancer activity against different cancer cell lines.

Conclusion

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. Its differential reactivity in palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of various substituents, enabling the rapid generation of diverse chemical libraries. The established biological activities of related pyrimidine scaffolds, particularly as kinase inhibitors and antimicrobial agents, highlight the significant potential of this building block in drug discovery and development. This technical guide provides a solid foundation for researchers to explore the rich chemistry of 5-Bromo-4-chloro-2,6-dimethylpyrimidine and unlock its potential in the creation of novel and impactful molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine. Given the limited availability of public experimental data for this specific compound, this document leverages predicted data and information from closely related analogs to offer a robust framework for its analysis.

Compound Profile

5-Bromo-4-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative with the following key identifiers:

| Property | Value |

| Molecular Formula | C₆H₆BrClN₂[1] |

| Molecular Weight | 221.48 g/mol |

| Monoisotopic Mass | 219.94029 Da[1] |

| SMILES | CC1=C(Br)C(Cl)=NC(C)=N1 |

| InChI Key | MDZCNJHECVPINP-UHFFFAOYSA-N |

Spectroscopic Data (Predicted and Comparative)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. For 5-Bromo-4-chloro-2,6-dimethylpyrimidine, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.94757 |

| [M+Na]⁺ | 242.92951 |

| [M-H]⁻ | 218.93301 |

| [M]⁺ | 219.93974 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is expected to show two singlets corresponding to the two non-equivalent methyl groups. The chemical shifts of these methyl protons will be influenced by the adjacent substituents on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule (two methyl carbons and four pyrimidine ring carbons). The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is expected to exhibit characteristic absorption bands for C-H bonds of the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl and C-Br stretching vibrations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a novel pyrimidine derivative like 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Set the mass range to be wide enough to include the expected molecular ion peak (e.g., m/z 100-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted pyrimidine.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction with 5-Bromo-4-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Pyrimidine scaffolds are of particular interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The selective functionalization of polysubstituted pyrimidines, such as 5-Bromo-4-chloro-2,6-dimethylpyrimidine, is a key strategy in the synthesis of novel compounds for pharmaceutical and materials science applications.

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine with various arylboronic acids. The protocol is designed to favor the reaction at the more reactive C5-bromo position, leaving the C4-chloro position intact for potential subsequent transformations.

Principle of the Reaction: Chemoselectivity

The chemoselectivity of the Suzuki-Miyaura reaction on 5-Bromo-4-chloro-2,6-dimethylpyrimidine is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and ease of oxidative addition follow the general trend: C-I > C-Br > C-Cl.[1] Consequently, the C5-bromo bond is significantly more reactive than the C4-chloro bond, allowing for selective functionalization at the C5 position under carefully controlled reaction conditions. The electron-deficient nature of the pyrimidine ring further activates the halogen atoms towards oxidative addition to the palladium catalyst.

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-chloro-2,6-dimethylpyrimidine.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Outcomes

While specific data for the Suzuki-Miyaura reaction of 5-Bromo-4-chloro-2,6-dimethylpyrimidine is not extensively available in the literature, the following table summarizes representative yields for analogous reactions with structurally similar bromo-chloro-pyrimidines and other halo-pyrimidines. These data provide a strong basis for expected outcomes and for the optimization of reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 84 |

Note: The data presented are for analogous Suzuki-Miyaura couplings of bromopyrimidines and are intended to be representative. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine with an arylboronic acid.

Materials:

-

5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 5-Bromo-4-chloro-2,6-dimethylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic solvent to water).

-